2-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
Overview
Description
2-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C13H8BrCl2NO It is a derivative of benzamide, characterized by the presence of bromine, chlorine, and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzoyl chloride and 2,4-dichloroaniline.
Reaction: The 2-bromobenzoyl chloride is reacted with 2,4-dichloroaniline in the presence of a base such as triethylamine. This reaction forms the intermediate 2-bromo-N-(2,4-dichlorophenyl)benzamide.
Thioylation: The intermediate is then treated with thiourea to introduce the carbamothioyl group, resulting in the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amides and thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Oxidized forms of the compound with altered sulfur and nitrogen oxidation states.
Reduction: Reduced forms of the compound with changes in the sulfur and nitrogen atoms.
Hydrolysis: Amides and thiols resulting from the breakdown of the carbamothioyl group.
Scientific Research Applications
2-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and proteins, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in its potential antimicrobial and anticancer properties.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2,4-dichlorophenyl)benzamide: Lacks the carbamothioyl group, making it less versatile in certain reactions.
2-bromo-N-(4-chlorophenyl)benzamide: Similar structure but with fewer chlorine atoms, affecting its reactivity and applications.
2-bromo-N-(3,4-dimethylphenyl)benzamide: Contains methyl groups instead of chlorine, leading to different chemical properties.
Uniqueness
2-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide is unique due to the presence of both bromine and carbamothioyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2OS/c15-10-4-2-1-3-9(10)13(20)19-14(21)18-12-6-5-8(16)7-11(12)17/h1-7H,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMWIGZFIGBVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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